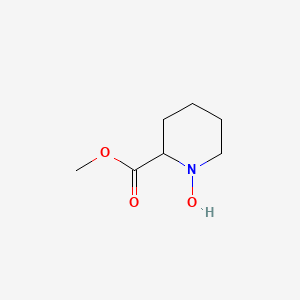

Methyl 1-hydroxypiperidine-2-carboxylate

Description

Methyl 1-hydroxypiperidine-2-carboxylate is a piperidine derivative with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.2 g/mol . This compound is a versatile intermediate used in the synthesis of various pharmaceutical drugs, including analgesics, antitumor agents, anticonvulsants, and antihistamines.

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl 1-hydroxypiperidine-2-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-11-7(9)6-4-2-3-5-8(6)10/h6,10H,2-5H2,1H3 |

InChI Key |

MUPHQAPBTWGHIN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCCN1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-hydroxypiperidine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of piperidine with monochloroacetic acid methyl ester. Another method is the catalytic reduction of 2-acetyl-1-pyrroline. These reactions typically require specific conditions, such as the use of a catalyst and controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield piperidinone derivatives, while reduction can produce various substituted piperidines .

Scientific Research Applications

Methyl 1-hydroxypiperidine-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may act on enzyme active sites or receptor binding sites, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 1-hydroxypiperidine-2-carboxylate include:

- Piperidine

- Piperidinone

- Methyl piperidinecarboxylate

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxylate groups allow for diverse chemical modifications, making it a valuable intermediate in the synthesis of various pharmaceuticals and other compounds .

Biological Activity

Methyl 1-hydroxypiperidine-2-carboxylate is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant studies.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the first position and a carboxylate group at the second position of the piperidine ring. Its molecular formula is , with a molecular weight of approximately 159.18 g/mol. The unique structural features allow for various chemical modifications, enhancing its potential applications in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of certain biochemical pathways, influencing cellular functions related to pain perception, inflammation, and neuroprotection. For instance, studies suggest that compounds with similar piperidine structures exhibit analgesic and anti-inflammatory properties, indicating potential therapeutic applications in pain management and inflammatory conditions.

1. Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Preliminary studies have shown that it interacts with receptors involved in neurological functions, potentially mitigating neurodegenerative processes.

2. Analgesic Properties

Similar piperidine derivatives have been studied for their analgesic effects. The specific mechanisms through which this compound exerts these effects require further investigation but could involve modulation of pain pathways via central nervous system interactions.

3. Anti-inflammatory Activity

In vitro studies suggest that this compound may exhibit anti-inflammatory activity, contributing to its potential use in treating diseases characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Neuroprotection : A study investigating the neuroprotective effects of various piperidine derivatives found that this compound showed promise in reducing neuronal cell death in models of oxidative stress.

- Analgesic Activity Assessment : In a comparative analysis with other piperidine derivatives, this compound demonstrated significant analgesic activity in animal models, suggesting its potential as a novel pain management agent.

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| This compound | Neuroprotective, Analgesic, Anti-inflammatory | |

| Methyl 4-hydroxypiperidine-2-carboxylate | Macrocyclization inhibitor, Neuroprotective | |

| Methyl 5-hydroxypiperidine-2-carboxylate | Potential analgesic properties |

Future Directions

Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Investigating its pharmacokinetics, binding affinities to specific receptors, and potential side effects will be crucial for assessing its viability as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.